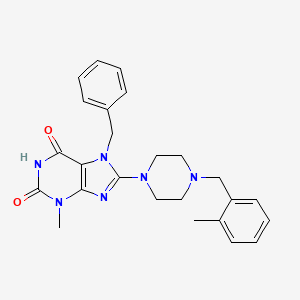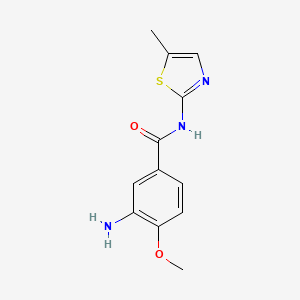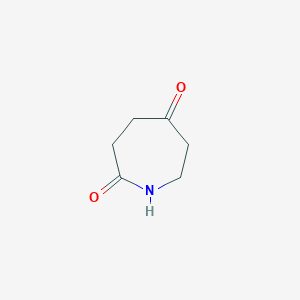
Azepane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-2,5-dione is a chemical compound with the CAS Number 37637-20-0 . It has a molecular weight of 127.14 . The IUPAC name for this compound is 2,5-azepanedione . It is typically found in the form of a white solid or powder .
Molecular Structure Analysis
The InChI code for Azepane-2,5-dione is 1S/C6H9NO2/c8-5-1-2-6(9)7-4-3-5/h1-4H2,(H,7,9) . This code provides a unique representation of the molecule’s structure. A conformational analysis using high-level quantum mechanical calculations has been reported for seven-membered ring systems of the general form C6H12X, where X = CH2, SiH2, NH, PH, O, S, and NH2+ .Physical And Chemical Properties Analysis
Azepane-2,5-dione is a white solid or powder . It has a melting point of 139-141°C . The compound is stored at a temperature of 4°C . to 98% .Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepanes
Azepane-2,5-dione has been used in the synthesis of non-fused N-aryl azepane derivatives . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Development of Novel Inhibitors
Azepane derivatives, including those derived from Azepane-2,5-dione, have found important applications in biology as novel inhibitors .
Antidiabetic Applications
Azepane-2,5-dione and its derivatives have been used in the development of antidiabetic drugs .
Anticancer Applications
Azepane-2,5-dione has been used in the development of anticancer drugs . Its unique properties make it a valuable compound in the field of oncology .
DNA Binding Reagents
Azepane-2,5-dione and its derivatives have been used as DNA binding reagents . This makes it a valuable tool in genetic research and the development of gene therapies .
Synthesis of Pharmaceutically Relevant Derivatives
The synthetic value of Azepane-2,5-dione is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .
Polymer Production
Azepane-2,5-dione holds immense potential in the field of polymer production. Its unique properties enable diverse applications in this field.
Groundbreaking Advancements in Various Fields
Azepane-2,5-dione, as a chemical compound, holds immense potential in scientific research. Its unique properties enable diverse applications, from drug synthesis to polymer production, unlocking groundbreaking advancements in various fields.
Safety and Hazards
Azepane-2,5-dione is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .
Mechanism of Action
Mode of Action
It is known that azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have also found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Biochemical Pathways
Azepane derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Azepane derivatives are known to have a variety of biological effects, including acting as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
properties
IUPAC Name |
azepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-1-2-6(9)7-4-3-5/h1-4H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHOPZDMESSDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepane-2,5-dione | |
CAS RN |
37637-20-0 |
Source


|
| Record name | azepane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)
![ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2773812.png)
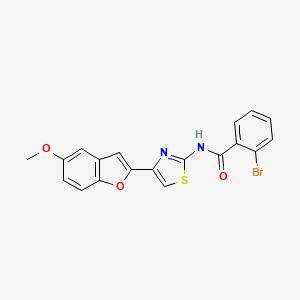
![6-(Bromomethyl)benzo[d]thiazole](/img/structure/B2773817.png)
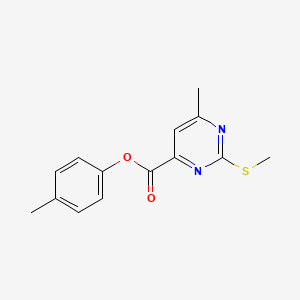
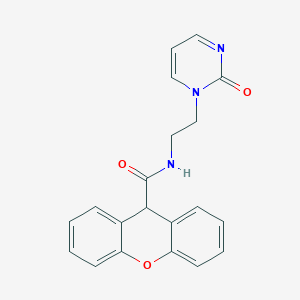

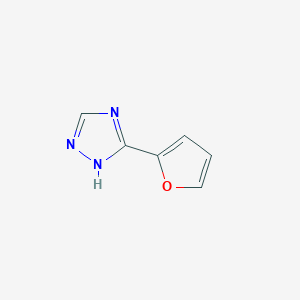
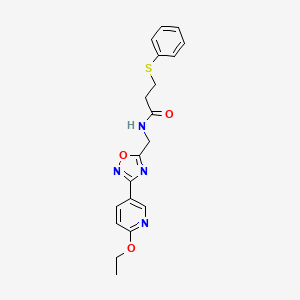
![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B2773829.png)
![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2773830.png)
